molecular formula C13H11ClN4O B2355963 6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline CAS No. 885949-52-0

6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline

Cat. No.: B2355963
CAS No.: 885949-52-0
M. Wt: 274.71
InChI Key: YDBUYGGWNJPSQJ-UHFFFAOYSA-N
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Description

6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline is a heterocyclic compound with the molecular formula C13H11ClN4O and a molecular weight of 274.71 g/mol . This compound is characterized by the presence of a quinoxaline ring substituted with a chloromethyl group and an oxadiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline typically involves the reaction of 2,3-dimethylquinoxaline with chloromethyl oxadiazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the oxadiazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoxaline derivatives, while oxidation reactions can produce quinoxaline N-oxides.

Scientific Research Applications

Materials Science

The incorporation of 6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline into porous polymers has shown significant promise for gas storage applications.

Methodology :

  • Synthesis : The compound is integrated into a polymer matrix to create a porous structure.
  • Characterization : Techniques such as Brunauer–Emmett–Teller (BET) analysis are employed to evaluate porosity and gas adsorption capacity.

Results :

  • Enhanced gas adsorption capabilities for hydrogen and methane have been reported, indicating potential for clean energy storage solutions.

Medicinal Chemistry

This compound exhibits notable biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity :
Research indicates that compounds related to quinoxaline derivatives often display significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that derivatives exhibit inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria .
CompoundStructure FeaturesBiological Activity
2-MethylquinoxalineQuinoxaline core with methyl substitutionAntimicrobial activity
1,2-DihydroquinoxalineReduced quinoxaline structureAnticancer properties
6-ChloroquinoxalineChlorinated derivative of quinoxalineAntimicrobial and anticancer effects

This compound's unique combination of the chloromethyl group and the oxadiazole moiety enhances its reactivity and expands its potential applications compared to other similar compounds .

Antitumor Potential

Recent studies have highlighted the potential of quinoxaline derivatives as antitumor agents. The synthesis of related compounds has shown promising results in inhibiting tumor cell lines while maintaining low toxicity towards normal cells . The dual functionality of these compounds—acting as both antimicrobial and anticancer agents—positions them as valuable candidates for drug development.

Case Studies

  • Gas Adsorption Studies :
    • A study demonstrated the synthesis of a polymer incorporating this compound. The resulting material exhibited a high capacity for hydrogen adsorption, crucial for applications in hydrogen fuel technology.
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of related quinoxaline derivatives. The study found that specific substitutions significantly enhanced antibacterial activity against common pathogens.

Mechanism of Action

The mechanism of action of 6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline include other quinoxaline derivatives and oxadiazole-containing compounds. Examples include:

  • 2,3-Dimethylquinoxaline
  • 5-(Chloromethyl)-1,3,4-oxadiazole
  • 6-[5-(Methyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of novel compounds with potential therapeutic and industrial uses .

Biological Activity

6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline is a synthetic compound that belongs to the quinoxaline family. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound includes a quinoxaline core substituted with a chloromethyl oxadiazole moiety, which is known for its diverse biological properties.

  • Molecular Formula : C₁₃H₁₁ClN₄O
  • CAS Number : 885949-52-0
  • Melting Point : 183–185 °C
PropertyValue
Molecular Weight256.7 g/mol
Melting Point183–185 °C
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory activity of oxadiazole derivatives has been documented extensively. In animal models, compounds containing the oxadiazole ring have demonstrated the ability to reduce paw edema induced by carrageenan, indicating potential therapeutic effects against inflammatory diseases . The inhibition rates observed in various studies suggest that derivatives like this compound could be effective in treating conditions characterized by inflammation.

CompoundDose (mg/kg)Inhibition of Paw Edema (%)
C-13058.24
C-43070.98
Control-0.36
Indomethacin4066.44

Antimicrobial Activity

Quinoxaline derivatives have also been studied for their antimicrobial properties. The presence of the oxadiazole ring enhances the antimicrobial activity against various bacterial strains. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several oxadiazole derivatives and evaluated their biological activities. Among these derivatives, compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to determine cell viability and concluded that these compounds could serve as potential anticancer agents .

Case Study 2: Anti-inflammatory Screening

In another research effort focusing on anti-inflammatory properties, various substituted oxadiazole compounds were tested using the rat-paw edema model. The results indicated that certain substitutions led to enhanced anti-inflammatory activity compared to standard drugs like indomethacin. This suggests that modifications in the chemical structure can significantly impact biological efficacy .

Properties

IUPAC Name

2-(chloromethyl)-5-(2,3-dimethylquinoxalin-6-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-7-8(2)16-11-5-9(3-4-10(11)15-7)13-18-17-12(6-14)19-13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBUYGGWNJPSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C3=NN=C(O3)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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